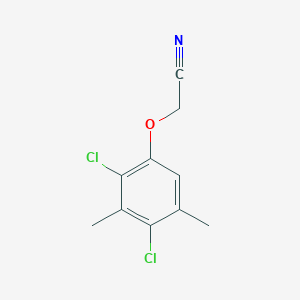![molecular formula C10H9Cl2N3O4 B6344918 Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-35-8](/img/structure/B6344918.png)
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (ECHA) is a chemical compound derived from the reaction of ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. It is a white to yellowish-white powder that is insoluble in water, but soluble in organic solvents. ECHA has been used in various scientific research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ECHA has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the development of new drugs. ECHA has also been used in the study of enzyme activity, protein structure and function, and the regulation of gene expression. Additionally, ECHA has been used in the study of the effects of environmental pollutants on the human body.
Mecanismo De Acción
The mechanism of action of ECHA is not yet fully understood. However, it is believed that ECHA interacts with specific receptors in the body, leading to the production of certain hormones and enzymes that are involved in various biochemical and physiological processes. Additionally, ECHA has been shown to interact with certain proteins and enzymes, which can result in the regulation of gene expression and the modulation of enzyme activity.
Biochemical and Physiological Effects
ECHA has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of inflammatory cytokines. Additionally, ECHA has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of cancer cells. ECHA has also been shown to have an anti-oxidant effect, as it has been shown to reduce oxidative stress and the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECHA has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in organic solvents, making it easy to work with. Additionally, ECHA is relatively inexpensive and easy to obtain. However, there are some limitations to the use of ECHA in lab experiments. For example, ECHA is not soluble in water, which can limit its use in certain experiments. Additionally, ECHA is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of ECHA. For example, further research could be conducted to better understand the mechanism of action of ECHA and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of ECHA, such as in the treatment of cancer, inflammation, and oxidative stress. Finally, further research could be conducted to explore the potential of ECHA as an environmental pollutant.
Métodos De Síntesis
ECHA is synthesized through a reaction between ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. This reaction is conducted in a two-step process. In the first step, the ethyl acetate is reacted with the 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a product known as ethyl (Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate. In the second step, the product is purified by recrystallization.
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFCDMGCKZXFR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)